molecular formula C8H7FO3S B1399744 3-Fluoro-4-methylsulfinylbenzoic acid CAS No. 918967-74-5

3-Fluoro-4-methylsulfinylbenzoic acid

Cat. No. B1399744
M. Wt: 202.2 g/mol
InChI Key: RUJPQBWSTIZQAD-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylsulfinylbenzoic acid, also known as 3-Fluoro-4-(methylsulfonyl)benzoic acid, is a chemical compound with the molecular formula C8H7FO4S . It has a molecular weight of 218.21 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of 3-Fluoro-4-methylsulfinylbenzoic acid involves a mixture of (lf?)-5-chloroindan-l-amine, 3-fluoro-4-methylsulfonyl-benzoic acid, HOBt, EDCI, and TEA in DCM. This mixture is stirred at 20°C for 16 hours .


Molecular Structure Analysis

The linear structure formula of 3-Fluoro-4-methylsulfinylbenzoic acid is C8H7FO4S . The InChI Key is QJHFDGZWRWQZCR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylsulfinylbenzoic acid is slightly soluble (1 g/L) at 25 ºC . It has a density of 1.474±0.06 g/cm3 at 20 ºC 760 Torr . The compound has a high GI absorption, and it is not a BBB permeant or a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -7.07 cm/s .

Scientific Research Applications

  • Antifungal Activity Research

    • Application : This compound has been used in the synthesis of salicylanilide esters, which have been studied for their antifungal activity .
    • Method : The study involved the synthesis of eighteen salicylanilide esters with 4-(trifluoromethyl)benzoic acid . These were then assayed in vitro against eight fungal strains .
    • Results : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility than yeasts . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide .
  • Fluorescent Protein Antibodies Research

    • Application : While not directly related to “3-Fluoro-4-methylsulfinylbenzoic acid”, the study provides an overview of various fluorescent proteins (FPs), the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs .
    • Method : This review focuses on the development and application of antibodies targeting FPs, with a particular focus on nanobodies .
    • Results : The review suggests that further research on nanobodies targeting FPs could make FPs more valuable in biological research .
  • Synthesis of Other Chemical Compounds

    • Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
    • Results : The outcomes would also depend on the specific synthesis process .
  • Pharmacokinetics Research

    • Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
    • Method : These properties can be studied using various pharmacokinetic models and assays .
    • Results : The results of such studies could provide valuable information for drug development .
  • Chemical Synthesis

    • Application : “3-Fluoro-4-methylsulfinylbenzoic acid” can be used as a starting material or intermediate in the synthesis of other chemical compounds .
    • Method : The specific methods of application or experimental procedures would depend on the target compound being synthesized .
    • Results : The outcomes would also depend on the specific synthesis process .
  • Pharmacokinetics Research

    • Application : The compound’s physicochemical properties suggest it could have high GI absorption, but it is not BBB permeant, nor a P-gp substrate . It is also not an inhibitor of several cytochrome P450 enzymes .
    • Method : These properties can be studied using various pharmacokinetic models and assays .
    • Results : The results of such studies could provide valuable information for drug development .

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

3-fluoro-4-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c1-13(12)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPQBWSTIZQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728651
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylsulfinylbenzoic acid

CAS RN

918967-74-5
Record name 3-Fluoro-4-(methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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